Pyrrolnitrin

描述

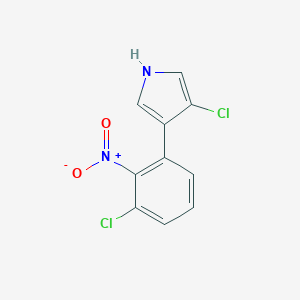

Pyrrolnitrin is a phenylpyrrole compound known for its potent antifungal properties. It is produced by various species of Pseudomonas, including Pseudomonas pyrrocinia, as a secondary metabolite from tryptophan . This compound has been widely studied for its ability to inhibit the growth of a broad spectrum of fungi, making it a valuable compound in agricultural and pharmaceutical applications .

准备方法

Synthetic Routes and Reaction Conditions: Pyrrolnitrin can be synthesized through a series of chemical reactions starting from tryptophan. The biosynthesis in Pseudomonas fluorescens involves four key enzymes encoded by the prnABCD gene cluster . The steps include:

- Chlorination of L-tryptophan to 7-chloro-L-tryptophan by prnA.

- Ring rearrangement and decarboxylation of 7-chloro-L-tryptophan to form monodechloroaminothis compound by prnB.

- Chlorination of monodechloroaminothis compound to form aminothis compound by prnC.

- Oxidation of the amino group to form the nitro group of this compound by prnD .

Industrial Production Methods: Microbial fermentation is the most efficient method for producing this compound on an industrial scale. This involves optimizing the growth conditions of Pseudomonas species to maximize the yield of this compound. Parameters such as pH, temperature, and nutrient availability are carefully controlled to enhance production .

化学反应分析

Biosynthetic Pathways and Enzymatic Reactions

PRN biosynthesis in Pseudomonas fluorescens involves four enzymatic steps from L-tryptophan ( ):

| Step | Enzyme | Reaction | Product |

|---|---|---|---|

| 1 | PrnA | Chlorination at position 7 of L-tryptophan | 7-Chloro-L-tryptophan (7-CLT) |

| 2 | PrnB | Indole ring rearrangement and decarboxylation | Monodechloroaminothis compound (MDA) |

| 3 | PrnC | Chlorination at position 3 of MDA | Aminothis compound (APRN) |

| 4 | PrnD | Oxidation of APRN's amino group to a nitro group | This compound |

PrnA and PrnC are flavin-dependent halogenases requiring NADH and flavin reductase for activity ( ). PrnD, an arylamine N-oxygenase, completes the pathway by introducing the nitro group ( ).

Core Skeleton Assembly

-

Pyrrole-Benzene Coupling : PRN is synthesized via Suzuki–Miyaura cross-coupling of halogenated pyrrole pinacolboronate esters with 2-nitro-3-chloroacetophenone derivatives. This method achieves regioselective polysubstitution ( ).

-

Oxidative Decarboxylation : Methylester intermediates are oxidized using sulfuryl chloride (SO₂Cl₂) followed by decarboxylation to yield the final pyrrole-chlorobenzene framework ( ).

Late-Stage Halogenation

-

Chlorination : Chemical methods using N-chlorosuccinimide (NCS) or Palau’Chlor® in chloroform at 50°C produce multiple byproducts (e.g., di- and tri-chlorinated derivatives), with <3% yield of target APRN ( ).

Halogenation Reactions: Biocatalytic vs. Chemical Approaches

A comparative study highlights the superiority of enzymatic halogenation ( ):

| Parameter | PrnC (Biocatalytic) | Chemical Reagents (NCS/Palau’Chlor®) |

|---|---|---|

| Substrate | MDA | MDA |

| Conditions | 30°C, pH 7, NADPH/FAD | 50°C, chloroform |

| Yield of APRN | 100% | ≤3% |

| Byproducts | None | 4–5 unidentified products |

| Catalytic Efficiency | N/A |

PrnC exhibits strict regioselectivity for position 3 chlorination, avoiding off-target reactions common in chemical methods ( ).

Oxidation and Functional Group Transformations

-

Nitro Group Introduction : Chemical oxidation of APRN’s amino group using chromic acid (CrO₃) or permanganate (KMnO₄) forms the nitro group but risks over-oxidation ( ).

-

Carboxylic Acid Formation : Prolonged oxidation with KMnO₄ converts PRN’s methyl group into a carboxylic acid derivative, detectable via FTIR (C=O stretch at 1700–1750 cm⁻¹) ( ).

Chromatographic Methods

| Technique | Conditions | Retention Time (min) | Detection |

|---|---|---|---|

| HPLC | 45% H₂O, 30% acetonitrile, 25% MeOH | 8.2 | UV at 252 nm (ε = 7500) |

| GC-MS | Ethyl acetate extraction | 11.84 | Molecular ion m/z 256 |

Spectroscopic Signatures

-

FTIR : Nitro group (1530 cm⁻¹, 1375 cm⁻¹), pyrrole N–H stretch (3489 cm⁻¹) ( ).

-

NMR : Pyrrole protons at δ 6.8–7.2 ppm; benzene ring protons at δ 7.5–8.0 ppm ( ).

Stability and Reactivity Under Various Conditions

-

Thermal Stability : PRN degrades above 124.5°C (melting point) with partial decomposition of the nitro group ( ).

-

Photoreactivity : Exposure to UV light induces pyrrole ring polymerization, reducing antifungal efficacy ( ).

-

pH Sensitivity : Stable at neutral pH but decomposes under acidic conditions (pH <4) due to protonation of the pyrrole nitrogen ( ).

PRN’s chemical reactivity is defined by its halogenation patterns, enzymatic specificity, and sensitivity to environmental conditions. While microbial biosynthesis offers precision, chemical synthesis remains valuable for generating analogs. Advanced analytical techniques ensure accurate characterization, critical for pharmaceutical and agricultural applications.

科学研究应用

Agricultural Applications

Antifungal Activity

Pyrrolnitrin exhibits potent antifungal activity against a range of plant pathogens. It has been shown to suppress the growth of various fungi, including Fusarium species, which are known to cause significant crop losses. For instance, research indicates that PRN can enhance plant resistance to pathogens in agricultural settings, making it a valuable tool for sustainable agriculture .

Biocontrol Agent

PRN is utilized as a biocontrol agent in integrated pest management (IPM) strategies. Its ability to inhibit fungal pathogens contributes to reducing the reliance on chemical fungicides, thus promoting eco-friendly farming practices. Studies have demonstrated that PRN-producing Pseudomonas strains can effectively control diseases like bacterial wilt in tomatoes caused by Ralstonia solanacearum .

Pharmaceutical Applications

Antimicrobial Properties

The antimicrobial properties of this compound extend beyond agricultural use and into the pharmaceutical realm. Its mechanism involves disrupting key biological processes such as DNA and protein synthesis in target organisms, which makes it a candidate for developing new antibiotics against resistant strains .

Potential in Drug Development

Research into PRN has opened avenues for synthesizing derivatives with enhanced efficacy and reduced toxicity. The exploration of its biosynthetic pathways has led to the identification of various congeners that may possess unique therapeutic properties .

Industrial Applications

Microbial Synthesis

The microbial production of this compound is favored due to its cost-effectiveness and eco-friendliness compared to chemical synthesis methods. The production process involves using low-cost substrates and ambient conditions, making it an attractive option for large-scale applications .

Use in Biopesticides

PRN's low toxicity to non-target organisms positions it as an ideal candidate for biopesticide formulations. Its application can help maintain ecological balance while effectively managing pest populations .

Case Studies

作用机制

Pyrrolnitrin exerts its antifungal effects by inhibiting the electron transport system in fungi. It specifically targets the terminal electron transport system between succinate or reduced nicotinamide adenine dinucleotide (NADH) and coenzyme Q. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to cell death . This compound also inhibits the incorporation of nucleic acids and proteins, further impairing fungal growth .

相似化合物的比较

Fenpiclonil: A synthetic phenylpyrrole fungicide with increased photo-stability.

Fludioxonil: Another synthetic phenylpyrrole fungicide with similar properties to fenpiclonil.

Pyrrolnitrin’s unique natural origin and potent antifungal activity make it a valuable compound for various applications, distinguishing it from its synthetic analogs.

生物活性

Pyrrolnitrin is a naturally occurring antibiotic produced by several species of bacteria, notably Pseudomonas and Burkholderia. This compound has garnered attention for its broad-spectrum antifungal and antibacterial properties, making it a significant subject of research in microbiology and biocontrol applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and implications for agricultural and pharmaceutical use.

Chemical Structure and Biosynthesis

This compound, chemically known as 3-chloro-4-(2'-nitro-3'-chlorophenyl)-pyrrole, is synthesized via a complex biosynthetic pathway involving several genes clustered in the prnABCD operon. The pathway initiates with the chlorination of L-tryptophan to form 7-chloro-L-tryptophan, followed by several enzymatic transformations leading to the final this compound product. The genes responsible for this biosynthesis are highly conserved among different bacterial strains .

The primary mode of action of this compound involves interference with critical cellular processes in fungi and bacteria:

- Inhibition of Electron Transfer : this compound disrupts electron transport in fungal cells, particularly affecting mitochondrial functions .

- Nucleic Acid Synthesis Interference : It inhibits the synthesis of DNA, RNA, and proteins, which are essential for microbial growth and reproduction .

- Mitotic Division Disruption : The compound hampers cell division processes, further contributing to its antimicrobial effects .

Antifungal Activity

This compound exhibits potent antifungal activity against a variety of pathogenic fungi. Studies have shown its effectiveness against:

| Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | < 0.78 μg/mL |

| Cryptococcus neoformans | 1.56 - 12.5 μg/mL |

| Blastomyces dermatitidis | 6.25 - 100 μg/mL |

| Sporotrichum schenckii | 12.5 - 100 μg/mL |

| Histoplasma capsulatum | 25 - 100 μg/mL |

These results indicate that this compound can effectively inhibit the growth of both superficial and systemic mycoses .

Case Studies on Efficacy

Several studies have documented the effectiveness of this compound in agricultural settings as a biocontrol agent:

- Botrytis cinerea Resistance Study : A study showed that B. cinerea, a common plant pathogen, developed resistance to this compound after successive generations exposed to sub-lethal doses. This highlighted the potential for resistance development in pathogenic fungi, emphasizing the need for integrated pest management strategies .

- Field Trials Against Plant Pathogens : this compound-producing bacterial strains were applied to crops affected by fungal diseases, demonstrating significant reductions in disease severity compared to untreated controls. These trials support the use of this compound as an effective biopesticide in sustainable agriculture .

Broader Implications and Future Research

The low toxicity and specificity of this compound towards non-target organisms make it an attractive candidate for agricultural applications. Its potential as a biopesticide could reduce reliance on synthetic fungicides, promoting environmentally friendly pest management practices.

Future research should focus on:

- Understanding Resistance Mechanisms : Investigating how pathogens develop resistance to this compound will be crucial for its effective application.

- Formulation Development : Creating stable formulations that enhance the delivery and efficacy of this compound in field conditions.

- Exploration of Synergistic Effects : Studying combinations with other biocontrol agents could enhance efficacy against resistant pathogens.

属性

IUPAC Name |

3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-8-3-1-2-6(10(8)14(15)16)7-4-13-5-9(7)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBZDBLBQWFTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CNC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046867 | |

| Record name | Pyrrolnitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018-71-9 | |

| Record name | Pyrrolnitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolnitrin [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolnitrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrrolnitrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolnitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolnitrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLNITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0P24B6EDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。